molecular formula C14H8ClNO3 B2716673 3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid CAS No. 884849-01-8

3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid

Cat. No. B2716673
CAS RN: 884849-01-8
M. Wt: 273.67
InChI Key: CYSXWEJBMLRYHC-UHFFFAOYSA-N
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Description

“3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid” is a chemical compound with the molecular formula C14H8ClNO3 . It is used in various scientific research and has a molecular weight of 273.67 .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been a topic of interest in recent years . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .


Molecular Structure Analysis

The molecular structure of “3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid” consists of a benzoxazole ring attached to a benzoic acid group . The benzoxazole ring contains a nitrogen atom and an oxygen atom, and the benzoic acid group contains a carboxyl group (COOH) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid” include a molecular weight of 273.67 and a molecular formula of C14H8ClNO3 .

Future Directions

The future directions for “3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid” and similar compounds could involve further exploration of their synthetic methodologies, potential applications in drug discovery, and their biological activities .

properties

IUPAC Name

3-(5-chloro-1,3-benzoxazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-10-4-5-12-11(7-10)16-13(19-12)8-2-1-3-9(6-8)14(17)18/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSXWEJBMLRYHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-1,3-benzoxazol-2-yl)benzoic acid

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